
1-(4-Fluorphenyl)piperazin-Dihydrochlorid
Übersicht
Beschreibung
1-(4-Fluorophenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2FN2. It is a derivative of piperazine, where a fluorophenyl group is attached to the piperazine ring.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates .
Wirkmechanismus
Target of Action
1-(4-Fluorophenyl)piperazine dihydrochloride is a type of phenylpiperazine . Phenylpiperazines are known to be entactogenic drugs, which means they promote the release of serotonin in the central nervous system . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, social behavior, appetite, digestion, sleep, memory, and sexual desire and function .
Mode of Action
The compound interacts with serotonin receptors in the brain, leading to an increase in the concentration of serotonin in the synaptic cleft . This results in enhanced serotonin signaling, which can lead to various physiological effects depending on the specific serotonin receptor subtype that is activated .
Biochemical Pathways
The primary biochemical pathway affected by 1-(4-Fluorophenyl)piperazine dihydrochloride is the serotonergic system . By promoting the release of serotonin, the compound can influence various downstream effects related to mood, cognition, and behavior .
Pharmacokinetics
Like other phenylpiperazines, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 1-(4-Fluorophenyl)piperazine dihydrochloride’s action are primarily related to its enhancement of serotonin signaling . This can lead to changes in mood, cognition, and behavior, although the specific effects can vary widely depending on individual factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Fluorophenyl)piperazine dihydrochloride. For instance, factors such as pH and temperature can affect the compound’s stability and solubility . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how a person responds to the compound .
Biochemische Analyse
Biochemical Properties
1-(4-Fluorophenyl)piperazine dihydrochloride is known to interact with various biomolecules. It is a part of the phenylpiperazines class of drugs, which are known to induce central serotonin release . This suggests that it may interact with enzymes and proteins involved in the serotonin pathway.
Cellular Effects
As a phenylpiperazine, it is known to influence cell function by inducing serotonin release . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Fluorophenyl)piperazine dihydrochloride can be synthesized through a reaction between 4-fluoroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction is typically carried out in the presence of a solvent such as diethylene glycol monomethyl ether under reflux conditions. The reaction mixture is then subjected to microwave irradiation at a power of 800W for about 3 minutes. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified .
Industrial Production Methods
Industrial production methods for 1-(4-Fluorophenyl)piperazine dihydrochloride involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluorophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The compound can form condensation products with other reactive species
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives of 1-(4-Fluorophenyl)piperazine dihydrochloride .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Fluorophenyl)piperazine
- 1-(3-Fluorophenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
Uniqueness
1-(4-Fluorophenyl)piperazine dihydrochloride is unique due to the specific position of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQVAQAZQDURKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583518 | |
| Record name | 1-(4-Fluorophenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64090-19-3 | |
| Record name | 1-(4-Fluorophenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluorophenyl) piperazine, dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


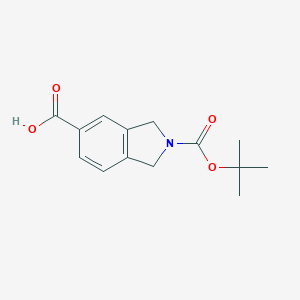
![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B129918.png)
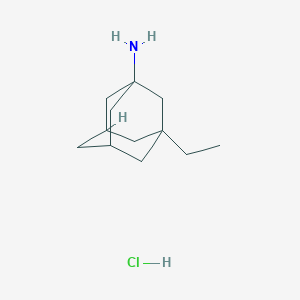
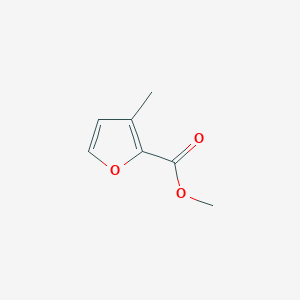
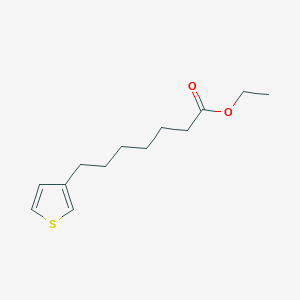

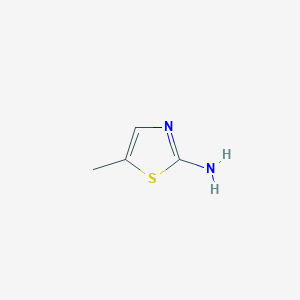
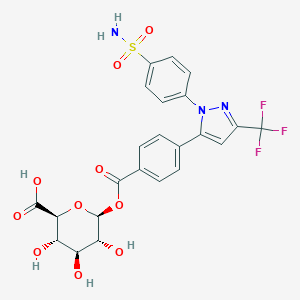
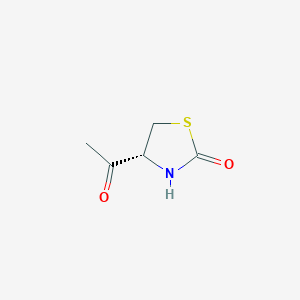
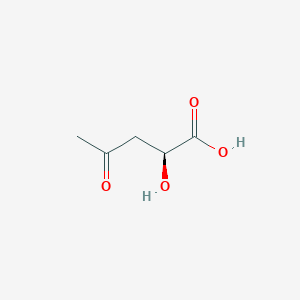
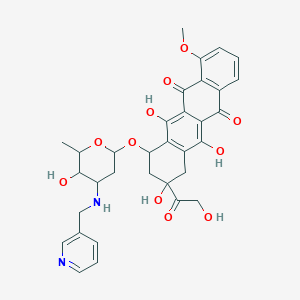
![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)


